molecular formula C9H14N2O3 B8046692 Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate

Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate

Cat. No.: B8046692
M. Wt: 198.22 g/mol
InChI Key: YSOFAHVAEOPJRY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms This compound is characterized by the presence of a methyl ester group, an amino group, and a tert-butyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of N-tert-butyl-2-aminobutyric acid methyl ester under acidic conditions. The reaction proceeds through the formation of an intermediate oxazolone, which is then reduced to the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and strong bases can be employed.

Major Products Formed:

  • Oxidation: Formation of Methyl 2-nitro-5-tert-butyl-1,3-oxazole-4-carboxylate.

  • Reduction: Formation of this compound (reduced form).

  • Substitution: Formation of various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammation. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the oxazole ring can participate in π-π interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

  • Methyl 5-amino-2-tert-butyl-1,3-oxazole-4-carboxylate: Similar structure but different position of the amino group.

  • Ethyl 5-tert-butyl-1,3-oxazole-4-carboxylate: Similar oxazole core but different ester group.

Uniqueness: Methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Its unique combination of functional groups allows for diverse chemical transformations and applications.

Properties

IUPAC Name

methyl 2-amino-5-tert-butyl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFAHVAEOPJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=C(O1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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